Methyl 3,4-difluoro-5-hydroxybenzoate

Description

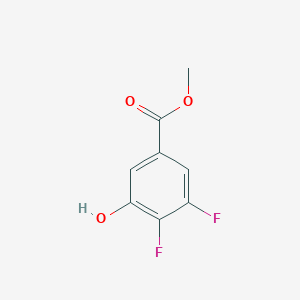

Methyl 3,4-difluoro-5-hydroxybenzoate (CAS: 1214378-78-5) is an aromatic methyl ester with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol . It features a benzoate backbone substituted with two fluorine atoms at the 3- and 4-positions and a hydroxyl group at the 5-position. The compound requires storage at 2–8°C in a sealed, dry environment, indicating sensitivity to heat and moisture . Its fluorine substituents enhance electronegativity and may influence acidity, solubility, and stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8H6F2O3 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

methyl 3,4-difluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3 |

InChI Key |

YRTAIHBZMJNHJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-difluoro-5-hydroxybenzoate typically involves the esterification of 3,4-difluoro-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-hydroxybenzoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 3,4-difluoro-5-hydroxybenzaldehyde.

Reduction: 3,4-difluoro-5-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-difluoro-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3,4-difluoro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated Benzoate Esters

Methyl 4-(Difluoromethoxy)-3-Methyl-5-(Trifluoromethyl)Benzoate

- Molecular Formula : C₁₁H₉F₅O₃

- Molecular Weight : 284.18 g/mol

- Key Differences :

- Additional difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups increase steric bulk and electron-withdrawing effects.

- Higher molecular weight (284.18 vs. 188.13) reduces volatility compared to the target compound.

- Enhanced lipophilicity due to fluorine-rich substituents may favor applications in agrochemicals or pharmaceuticals.

Methyl Salicylate

Functional Group Diversity: Sulfonylurea Methyl Esters

- Triflusulfuron Methyl Ester (CAS: N/A)

- Ethametsulfuron Methyl Ester (CAS: N/A)

- Metsulfuron Methyl Ester (CAS: N/A)

- Molecular Features :

- Applications : Primarily pesticides, contrasting with the target compound’s undefined applications.

Research Findings and Implications

- Fluorine Impact : The electron-withdrawing nature of fluorine in Methyl 3,4-difluoro-5-hydroxybenzoate likely increases the acidity of its hydroxyl group (pKa ~8–10 estimated) compared to methyl salicylate (pKa ~9.8) .

- Stability: The requirement for cold storage (2–8°C) suggests lower thermal stability than non-fluorinated esters like methyl palmitate, which is stable at room temperature .

Biological Activity

Methyl 3,4-difluoro-5-hydroxybenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and two fluorine atoms substituting hydrogen atoms on a benzoate ring. This unique configuration may influence its biological activity by enhancing molecular interactions with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can enhance the compound's stability and reactivity. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several strains of bacteria, including Staphylococcus aureus, with an effective concentration (EC50) comparable to established antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as a therapeutic agent against resistant strains .

- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of TNF-alpha and IL-6 in treated cells compared to controls. This suggests its potential utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated benzoates to understand its unique properties better.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (EC50 µM) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 4.8 | Moderate |

| Methyl 2,6-difluorobenzoate | 6.5 | Low |

| Methyl 4-fluorobenzoate | 7.0 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.